molecular formula C9H14ClNO B3432249 2-Phenoxypropylamine hydrochloride CAS No. 98959-56-9

2-Phenoxypropylamine hydrochloride

Cat. No. B3432249
CAS RN: 98959-56-9
M. Wt: 187.66 g/mol
InChI Key: CGOBBGUREQJPPH-UHFFFAOYSA-N
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Description

2-Phenoxypropylamine hydrochloride is a compound with the molecular formula C9H14ClNO . It is also known by several synonyms such as 2-PHENOXYPROPYLAMINE HCL, 2-phenoxypropan-1-amine hydrochloride, and [ (1-Aminopropan-2-Yl)Oxy]Benzene Hydrochloride .


Synthesis Analysis

The synthesis of 2-Phenoxypropylamine hydrochloride involves the reaction of 2-phenoxypropionitrile with lithium aluminium hydride in dry ether. The mixture is heated to reflux for 3 hours, cooled, and treated with water, then with 15% aqueous sodium hydroxide, and finally with water again. The mixture is stirred for 20 minutes and filtered. The filtrate is dried over anhydrous potassium carbonate and evaporated. The residue is distilled under water-pump vacuum to give pure 2-phenoxypropylamine .


Molecular Structure Analysis

The molecular structure of 2-Phenoxypropylamine hydrochloride can be represented by the InChI code: 1S/C9H13NO.ClH/c1-8(7-10)11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H . The Canonical SMILES representation is: CC(CN)OC1=CC=CC=C1.Cl .


Physical And Chemical Properties Analysis

2-Phenoxypropylamine hydrochloride has a molecular weight of 187.66 g/mol . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass are both 187.0763918 g/mol . The topological polar surface area is 35.2 Ų . The compound is insoluble in water .

Scientific Research Applications

Pharmaceuticals

2-Phenoxypropylamine hydrochloride is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds. However, the specific drugs or therapies that utilize this compound are not explicitly mentioned in the available resources.

Organic Chemistry

In the field of organic chemistry, 2-Phenoxypropylamine hydrochloride is involved in the synthesis of phenoxypropylamines . These compounds have been evaluated for their gastric acid antisecretory activity, which is significant in the treatment of peptic ulcer disease . The process of synthesizing these compounds from 2-Phenoxypropylamine hydrochloride is simple and moderate .

Chemical Engineering

While there isn’t specific information available on the use of 2-Phenoxypropylamine hydrochloride in chemical engineering, it’s worth noting that the compound’s synthesis and handling involve chemical engineering principles. For instance, its synthesis involves reactions such as reductive amination, acylation, and substitution .

Materials Science

Although there isn’t direct information on the use of 2-Phenoxypropylamine hydrochloride in materials science, amines, in general, have found extensive applications in this field . They contribute to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .

Environmental Science

While there isn’t specific information on the use of 2-Phenoxypropylamine hydrochloride in environmental science, phenoxy herbicides, which are related compounds, have been studied for their impact on aquatic ecosystems . Research in this area focuses on understanding their environmental levels, toxicological effects, and remediation methods .

Biochemistry

There isn’t specific information available on the use of 2-Phenoxypropylamine hydrochloride in biochemistry. However, given its role as a pharmaceutical intermediate , it’s plausible that it could be involved in biochemical research related to drug discovery and development.

Safety and Hazards

2-Phenoxypropylamine hydrochloride is corrosive and poses a danger. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-phenoxypropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-8(7-10)11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOBBGUREQJPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639942
Record name 2-Phenoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxypropylamine hydrochloride

CAS RN

98959-56-9, 6437-49-6
Record name 1-Propanamine, 2-phenoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98959-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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